3-[(2R,6S)-2,6-Dimethyl-1-piperidinyl]propanoic acid hydrochloride
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Description
“3-[(2R,6S)-2,6-Dimethyl-1-piperidinyl]propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1820571-76-3 . It has a molecular weight of 221.73 . The compound is stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO2.ClH/c1-8-4-3-5-9(2)11(8)7-6-10(12)13;/h8-9H,3-7H2,1-2H3,(H,12,13);1H/t8-,9+; . This code provides a specific description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 221.73 . More specific physical and chemical properties such as melting point, boiling point, solubility, and others are not provided in the search results.Scientific Research Applications
Solid-State Characterization
Falicaine hydrochloride, structurally related to 3-[(2R,6S)-2,6-Dimethyl-1-piperidinyl]propanoic acid hydrochloride, was characterized for its solid-state properties. The study involved thermal analysis, vibrational spectroscopy, X-ray diffractometry, and NMR, providing insights into its stability and crystalline forms (Schmidt, 2005).
Synthesis and Pharmacological Activity of Stereoisomers
Research on closely related compounds, such as benidipine hydrochloride, explores the synthesis of stereo- and optical isomers, demonstrating their pharmacological activities, particularly in the context of antihypertensive effects (Muto et al., 1988).
Labeling for Drug Development
Studies on compounds like pirmenol hydrochloride, which shares structural similarities, focus on labeling with isotopes like 13C and 14C for drug development and research purposes (Hicks & Huang, 1983).
Hybrid Molecule Synthesis for Anticonvulsant Activity
Research has been conducted on the synthesis of new hybrid molecules, combining structures of known antiepileptic drugs with 3-methyl- and 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones, indicating potential anticonvulsant and antinociceptive activities (Kamiński et al., 2016).
Catalytic Applications in Organic Synthesis
Studies on cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, related to the chemical structure , have explored their role as catalysts in oxidative cyclization reactions, demonstrating their utility in organic synthesis (Dönges et al., 2014).
Photodegradation Studies for Drug Stability
Research into the photodegradation of drugs like pirmenol hydrochloride, similar in structure, helps understand the stability of pharmaceutical compounds under light exposure, crucial for drug formulation and storage (Sakano et al., 1994).
properties
IUPAC Name |
3-[(2S,6R)-2,6-dimethylpiperidin-1-yl]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8-4-3-5-9(2)11(8)7-6-10(12)13;/h8-9H,3-7H2,1-2H3,(H,12,13);1H/t8-,9+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNDSXWFHOKNOX-UFIFRZAQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CCC(=O)O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1CCC(=O)O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2R,6S)-2,6-Dimethyl-1-piperidinyl]propanoic acid hydrochloride |
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